molecular formula C17H19N5O2S B12248841 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12248841
M. Wt: 357.4 g/mol
InChI Key: XFWURELWZDLOMK-UHFFFAOYSA-N
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Description

2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then incorporated, and finally, the naphthyridine core is added. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like THF (tetrahydrofuran), and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to biological targets. The piperidine and naphthyridine rings contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C17H19N5O2S/c1-21-12-9-19-17(21)25(23,24)22-10-6-13(7-11-22)15-5-4-14-3-2-8-18-16(14)20-15/h2-5,8-9,12-13H,6-7,10-11H2,1H3

InChI Key

XFWURELWZDLOMK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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